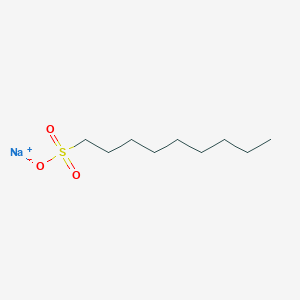

Sodium Nonane-1-sulfonate

Description

Significance of Sodium Alkyl Sulfonates in Chemical Sciences

Sodium alkyl sulfonates are a category of anionic surfactants widely utilized in both industrial and consumer products. ontosight.ai Their molecular structure, which includes a hydrophobic alkyl chain and a hydrophilic sulfonate group, allows them to reduce the surface tension of water, making them effective emulsifying, wetting, and foaming agents. ontosight.aitaylorandfrancis.com This has led to their extensive use in detergents, cleaning agents, and personal care items like shampoos and body washes. ontosight.ai

In industrial settings, their applications are diverse, ranging from textile manufacturing to oil recovery. ontosight.ai The chemical structure significantly influences their biodegradability; for instance, linear alkyl sulfonates are generally more biodegradable than their branched counterparts. taylorandfrancis.com Research has also delved into their tribological properties, where they can act as friction modifiers in emulsions, with their sulfonate groups interacting with charged metal surfaces. mdpi.com Furthermore, in the field of organic synthesis, sodium alkyl sulfonates serve as reagents in various chemical transformations, such as the construction of functional olefins. rsc.org The synthesis of these surfactants can be achieved through methods like the sulfonation of alkanes or the reaction of alkyl halides with sodium sulfite (B76179). ontosight.ai

Scope of Academic Inquiry into Sodium Nonane-1-sulfonate

Sodium Nonane-1-sulfonate, a specific member of the sodium alkyl sulfonate family, has been the subject of focused academic and industrial research. A primary area of its application is in analytical chemistry, particularly as an ion-pair reagent in High-Performance Liquid Chromatography (HPLC). cymitquimica.comsigmaaldrich.comfishersci.comthermofisher.com In this capacity, it is added to the mobile phase to facilitate the separation of various charged molecules. sigmaaldrich.comsigmaaldrich.com Research has documented its use for the separation of compounds such as histidines, cefmatilen (B1668855) and its metabolites, and guanidino compounds. sigmaaldrich.comfishersci.comthermofisher.comsigmaaldrich.com

Beyond its role in chromatography, Sodium Nonane-1-sulfonate has been employed in a variety of other scientific research applications. alfa-chemical.com It serves as a tool to investigate the effects of surfactants on biological and chemical systems, including studies on membrane permeability and the solubility of organic molecules. alfa-chemical.com Further research has utilized it to explore the relationship between lipoprotein-associated phospholipase A2 levels and coronary plaque volume and to assess the use of para-hydroxybenzoic acid as a buffer in capillary zone electrophoresis (CZE). fishersci.comsigmaaldrich.comsigmaaldrich.com Its utility as a molecular tool extends to a range of biochemical applications where its surfactant properties are required. moleculardepot.com

Data Tables

Table 1: Physical and Chemical Properties of Sodium Nonane-1-sulfonate

This table summarizes the key physical and chemical identifiers for Sodium Nonane-1-sulfonate.

| Property | Value | Source(s) |

| CAS Number | 35192-74-6 | cymitquimica.comnih.govgentaur.comsigmaaldrich.com |

| Molecular Formula | C₉H₁₉NaO₃S | nih.govgentaur.comangenechemical.com |

| Molecular Weight | 230.30 g/mol | moleculardepot.comnih.govsigmaaldrich.com |

| IUPAC Name | sodium;nonane-1-sulfonate | nih.gov |

| Synonyms | Sodium 1-nonanesulfonate, 1-Nonanesulfonic acid sodium salt | nih.govsigmaaldrich.com |

| Appearance | White to off-white powder/solid | cymitquimica.comsigmaaldrich.comontosight.ai |

| Melting Point | >300 °C | sigmaaldrich.comalfa-chemical.comsigmaaldrich.com |

| Solubility | Soluble in water | cymitquimica.comfishersci.comontosight.ai |

Table 2: UV Absorbance Data for Ion Pair Chromatography

This table presents the maximum absorbance (Amax) at various wavelengths for Sodium Nonane-1-sulfonate when used as a reagent in ion pair chromatography, indicating its suitability for UV detection in HPLC.

| Wavelength (λ) | Maximum Absorbance (Amax) | Source(s) |

| 210 nm | 0.05 | sigmaaldrich.comsigmaaldrich.com |

| 220 nm | 0.03 | sigmaaldrich.comsigmaaldrich.com |

| 230 nm | 0.02 | sigmaaldrich.comsigmaaldrich.com |

| 260 nm | 0.02 | sigmaaldrich.comsigmaaldrich.com |

| 500 nm | 0.02 | sigmaaldrich.comsigmaaldrich.com |

Propriétés

Numéro CAS |

35192-74-6 |

|---|---|

Formule moléculaire |

C9H20NaO3S |

Poids moléculaire |

231.31 g/mol |

Nom IUPAC |

sodium;nonane-1-sulfonate |

InChI |

InChI=1S/C9H20O3S.Na/c1-2-3-4-5-6-7-8-9-13(10,11)12;/h2-9H2,1H3,(H,10,11,12); |

Clé InChI |

TVLXYUPYNWALAQ-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCS(=O)(=O)[O-].[Na+] |

SMILES isomérique |

CCCCCCCCCS(=O)(=O)[O-].[Na+] |

SMILES canonique |

CCCCCCCCCS(=O)(=O)O.[Na] |

Origine du produit |

United States |

Synthetic Methodologies and Chemical Derivatization of Sodium Nonane 1 Sulfonate

General Synthesis Pathways for Alkyl Sulfonates

The synthesis of alkyl sulfonates, including sodium nonane-1-sulfonate, can be achieved through several established chemical routes. These pathways offer varying degrees of efficiency, substrate scope, and reaction conditions.

Sulfoxidation of Alkanes: This method involves the reaction of alkanes with a mixture of sulfur dioxide and oxygen, typically initiated by irradiation. wikipedia.org It allows for the direct conversion of a C-H bond to a C-SO3H group, which can then be neutralized to form the sulfonate salt.

Addition of Bisulfite to Alkenes: Terminal alkenes can react with sodium bisulfite, often under radical-initiated conditions, to yield the corresponding sodium alkane sulfonate. wikipedia.org This is a common industrial method for producing certain types of sulfonates.

Alkylation of Sulfites (Strecker Synthesis): A widely used laboratory and industrial method involves the reaction of an alkyl halide with a sulfite (B76179) salt, such as sodium sulfite. This nucleophilic substitution reaction, often catalyzed by a phase-transfer catalyst, directly forms the carbon-sulfur bond. A patent describing the synthesis of the related sodium octane-1-sulfonate (B1232041) uses bromooctane and anhydrous sodium sulfite in the presence of tetrapropylammonium (B79313) bromide as a phase-transfer catalyst. google.com

Oxidation of Thiols: Alkylsulfonic acids can be prepared by the strong oxidation of the corresponding thiols (R-SH). wikipedia.org Subsequent neutralization with a base like sodium hydroxide (B78521) yields the sodium alkyl sulfonate. This pathway is fundamental in the biosynthesis of taurine. wikipedia.org

Esterification of Alcohols: While this method produces sulfonate esters (R-SO2-OR') rather than sulfonate salts, it is a crucial related pathway. Alcohols are reacted with sulfonyl chlorides (R'SO2Cl) to form the sulfonate ester. wikipedia.orglibretexts.org To obtain the alkyl sulfonate salt, one would typically start from an alkyl alcohol, convert it to a halide, and then proceed with a method like the Strecker synthesis.

Table 1: Comparison of General Synthesis Pathways for Alkyl Sulfonates

| Pathway | Typical Reactants | Key Features | Reference |

|---|---|---|---|

| Sulfoxidation | Alkane, Sulfur Dioxide, Oxygen | Direct C-H functionalization; often requires photochemical initiation. | wikipedia.org |

| Addition to Alkenes | Terminal Alkene, Sodium Bisulfite | Effective for converting olefins to sulfonates; often uses radical initiators. | wikipedia.org |

| Alkylation of Sulfite | Alkyl Halide, Sodium Sulfite | Versatile nucleophilic substitution; can be enhanced with phase-transfer catalysts. | google.com |

| Oxidation of Thiols | Thiol, Oxidizing Agent | Forms the sulfonic acid, which is then neutralized. | wikipedia.org |

Targeted Synthetic Approaches for Sodium Nonane-1-sulfonate

The most direct and common laboratory synthesis for sodium nonane-1-sulfonate is a variation of the Strecker sulfite synthesis, which involves the nucleophilic substitution of a 1-halononane with sodium sulfite.

A representative procedure for a similar compound, sodium octane-1-sulfonate, provides a clear template for this synthesis. google.com The reaction proceeds by heating 1-bromononane (B48978) (as the analog to bromooctane) with an aqueous solution of sodium sulfite. To facilitate the reaction between the water-insoluble alkyl halide and the aqueous sulfite solution, a phase-transfer catalyst is often employed. The reaction mixture is typically refluxed for an extended period to ensure complete conversion. google.com After the reaction, the product is isolated by evaporating the water, and the resulting solid is purified by extraction and recrystallization to yield pure sodium nonane-1-sulfonate. google.com

Table 2: Representative Synthesis of an Alkyl Sulfonate via Alkylation

| Reactant 1 | Reactant 2 | Catalyst/Solvent | General Conditions | Reference |

|---|---|---|---|---|

| 1-Bromononane (analog) | Sodium Sulfite | Phase-Transfer Catalyst (e.g., Tetrapropylammonium bromide) / Water | Reflux for 16-24 hours | google.com |

Derivatization Strategies for Functional Modification

The chemical structure of sodium nonane-1-sulfonate allows for its derivatization into other useful chemical entities. Functional modification can target either the sulfonate group itself or the nonyl alkyl chain.

One significant derivatization is the conversion of sulfonates into sulfonyl fluorides. rsc.org A one-pot synthesis has been developed that transforms sodium sulfonates into sulfonyl fluorides using cyanuric chloride and a fluoride (B91410) source like potassium bifluoride (KHF2). rsc.orgresearchgate.net This transformation is valuable because sulfonyl fluorides are important motifs in chemical biology and medicinal chemistry, acting as covalent probes for proteins. rsc.org For instance, nonane-1-sulfonyl fluoride, derived from sodium nonane-1-sulfonate, could be investigated as a potential inhibitor for enzymes like lipoprotein lipase. rsc.org

Another derivatization strategy involves using the alkyl sulfonate group as a leaving group in cross-coupling reactions. Nickel-catalyzed cross-electrophile coupling reactions can be used to form C-C bonds by reacting alkyl sulfonates with aryl or vinyl electrophiles. rsc.org This allows the nonane (B91170) alkyl chain to be attached to various other molecular scaffolds, demonstrating the utility of the sulfonate as a reactive handle for further molecular construction. rsc.org

Derivatization is also a key strategy in analytical chemistry. For the quantitative analysis of certain alkyl sulfonates that are potential genotoxic impurities in pharmaceuticals, derivatization is used to enhance detection sensitivity in methods like high-performance liquid chromatography (HPLC). semanticscholar.org For example, reagents can be used to tag the sulfonate, making it more easily detectable. semanticscholar.org

Table 3: Examples of Derivatization Reactions for Alkyl Sulfonates

| Starting Material | Reagents | Product | Purpose | Reference |

|---|---|---|---|---|

| Sodium Alkyl Sulfonate | Cyanuric chloride, KHF2 | Alkyl Sulfonyl Fluoride | Synthesis of covalent biological probes/inhibitors. | rsc.org |

| Alkyl Sulfonate | Aryl/Vinyl Electrophile, Ni-catalyst | Alkyl-Aryl/Vinyl Compound | C-C bond formation, molecular construction. | rsc.org |

| Alkyl Sulfonate (analyte) | Derivatization Agent (e.g., for HPLC) | Tagged Alkyl Sulfonate | Enhance sensitivity for quantitative analysis. | semanticscholar.org |

Structure-Synthesis Relationships in Nonane Sulfonate Analogs

The synthetic approach to making analogs of nonane sulfonate is highly dependent on the specific structure of the desired analog. Modifications to the nine-carbon chain, such as introducing branching, unsaturation, or other functional groups, dictate the most viable synthetic pathway.

For simple, linear, saturated analogs like sodium undecane-1-sulfonate or sodium heptane-1-sulfonate, the direct alkylation of sodium sulfite with the corresponding 1-bromoalkane remains the most straightforward method.

However, if an analog contains functional groups sensitive to the conditions of direct sulfonation or alkylation (e.g., esters, certain heterocycles), a different strategy is required. For instance, in the synthesis of complex molecules containing a bicyclo[3.2.2]nonane core, the synthetic design involves multi-step sequences where functional groups are introduced selectively. nih.govtau.ac.il If a sulfonate group were to be incorporated into such a complex structure, it would likely be introduced late in the synthesis from a precursor alcohol or halide to avoid interference with earlier steps.

The synthesis of analogs with the sulfonate group at a secondary carbon (e.g., sodium nonane-2-sulfonate) would require a different starting material, such as 2-bromononane. The regioselectivity of the synthesis is therefore directly controlled by the choice of the starting halide.

Furthermore, the introduction of structural complexity, such as in 2,8-dioxabicyclo[3.3.1]nonane derivatives, relies on carefully planned multi-step syntheses involving sequential additions of nucleophilic and electrophilic moieties. mdpi.com The relationship between the target structure and the synthetic plan is crucial; the complexity of the target dictates a move away from simple one-pot syntheses toward more controlled, sequential strategies to build the desired molecular architecture. mdpi.com

Table 4: Structure-Synthesis Relationships for Nonane Sulfonate Analogs

| Analog Structure Feature | Synthetic Consideration | Example Synthetic Route |

|---|---|---|

| Linear Chain (e.g., C7-C11) | Direct synthesis is efficient. | Alkylation of sodium sulfite with the corresponding 1-bromoalkane. |

| Internal Sulfonate (e.g., on C-2) | Regioselectivity is key. | Use of a secondary halide (e.g., 2-bromononane) as the starting material. |

| Additional Functional Groups | Protection/deprotection or late-stage functionalization may be needed. | Synthesize a functionalized alcohol, convert to a halide, then react with sulfite. |

| Complex Bicyclic Core | Requires multi-step, convergent synthesis. | Sequential addition reactions to build the core, followed by sulfonate installation. mdpi.com |

Spectroscopic and Advanced Analytical Characterization of Sodium Nonane 1 Sulfonate

Vibrational Spectroscopy (e.g., FTIR) for Sulfonate Group Confirmation

Vibrational spectroscopy, particularly Fourier-transform infrared (FTIR) spectroscopy, is a fundamental technique for the structural confirmation of Sodium Nonane-1-sulfonate, primarily through the identification of its characteristic functional groups. The most prominent of these is the sulfonate group (-SO₃⁻), which exhibits strong and distinct absorption bands in the infrared spectrum.

The analysis of Sodium Nonane-1-sulfonate via FTIR reveals strong absorption peaks corresponding to the symmetric and asymmetric stretching vibrations of the S=O bonds within the sulfonate head group. researchgate.net These are typically observed in the regions of 1030-1080 cm⁻¹ and 1150-1230 cm⁻¹, respectively. The presence of these intense bands provides clear evidence for the sulfonate moiety. Another key vibrational mode is the S-O stretching, which can also be identified.

In addition to the sulfonate group vibrations, the FTIR spectrum will also display characteristic peaks for the non-polar alkyl chain. These include the C-H stretching vibrations just below 3000 cm⁻¹ and C-H bending (scissoring and rocking) vibrations around 1465 cm⁻¹ and 720 cm⁻¹, respectively. The spectrum for sodium heptane (B126788) sulfonate, a shorter-chain homologue, shows a strong S=O stretching frequency around 1193 cm⁻¹, which provides a comparative reference. researchgate.net Publicly available spectral data for Sodium Nonane-1-sulfonate confirms these characteristic absorptions. nih.gov

Table 1: Characteristic FTIR Absorption Bands for Sodium Nonane-1-sulfonate

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~2955, ~2925, ~2855 | Asymmetric & Symmetric C-H Stretch | Alkyl Chain (-CH₃, -CH₂-) |

| ~1465 | C-H Bend (Scissoring) | Alkyl Chain (-CH₂-) |

| ~1150 - 1230 | Asymmetric S=O Stretch | Sulfonate (-SO₃⁻) |

| ~1030 - 1080 | Symmetric S=O Stretch | Sulfonate (-SO₃⁻) |

Note: The exact peak positions can vary slightly depending on the sample preparation method (e.g., KBr pellet, ATR, film cast from water). nih.gov

Solution-State Nuclear Magnetic Resonance Spectroscopy (e.g., ¹H NMR)

Solution-state Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise chemical structure of Sodium Nonane-1-sulfonate in solution. ¹H NMR, or proton NMR, provides detailed information about the hydrogen atoms in the molecule, confirming the structure of the nine-carbon alkyl chain and its attachment to the sulfonate group.

In a typical ¹H NMR spectrum of Sodium Nonane-1-sulfonate, distinct signals are observed for the different types of protons along the alkyl chain. nih.gov The terminal methyl group (-CH₃) protons at the end of the hydrophobic tail appear as a triplet at the most upfield position (lowest chemical shift), typically around 0.8-0.9 ppm. The methylene (B1212753) (-CH₂-) groups along the chain produce a complex multiplet in the region of approximately 1.2-1.8 ppm.

The methylene group protons adjacent to the sulfonate group (α-protons) are the most deshielded due to the electron-withdrawing effect of the sulfonate moiety. These protons, therefore, resonate at the most downfield position for the alkyl chain, typically appearing as a triplet around 2.8-3.0 ppm. The integration of these signals corresponds to the number of protons in each chemical environment (3H for the terminal methyl, 2H for each methylene group), further confirming the structure. Studies on similar alkyl sulfonate surfactants show that chemical shifts can be influenced by concentration and micelle formation. researchgate.netacs.org For referencing in aqueous solutions, sodium 2,2-dimethyl-2-silapentane-5-sulfonate (DSS) is often used. ucsb.edu

Table 2: Predicted ¹H NMR Chemical Shifts for Sodium Nonane-1-sulfonate

| Proton Position | Chemical Structure | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H-9 | CH₃ -(CH₂)₇-SO₃⁻Na⁺ | ~0.88 | Triplet (t) | 3H |

| H-2 to H-8 | CH₃-(CH₂)₇ -SO₃⁻Na⁺ | ~1.2-1.8 | Multiplet (m) | 14H |

| H-1 | CH₃-(CH₂)₇-CH₂ -SO₃⁻Na⁺ | ~2.9 | Triplet (t) | 2H |

Note: Spectra are typically recorded in D₂O. Chemical shifts are approximate and can be influenced by solvent and concentration.

Mass Spectrometry for Molecular Identification and Purity Assessment

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of Sodium Nonane-1-sulfonate and to assess its purity. The technique works by ionizing the compound and then separating the ions based on their mass-to-charge ratio (m/z).

For Sodium Nonane-1-sulfonate (C₉H₁₉NaO₃S), the calculated molecular weight is approximately 230.30 g/mol . nih.gov In mass spectrometry, the molecule can be observed in different forms. In negative ion mode electrospray ionization (ESI-MS), the deprotonated molecule, the nonane-1-sulfonate anion [C₉H₁₉SO₃]⁻, would be detected at an m/z corresponding to its mass (approximately 207.1). In positive ion mode, adducts with sodium may be observed, such as [C₉H₁₉SO₃Na₂]⁺.

Tandem mass spectrometry (MS/MS) can be used for further structural confirmation. libretexts.org Fragmentation of the parent ion provides characteristic daughter ions. For alkyl sulfonates, a common fragmentation pathway involves the loss of sulfur dioxide (SO₂) or the entire sulfonate group. aaqr.org For instance, fragmentation of the [C₉H₁₉SO₃]⁻ ion could lead to characteristic fragments that help to confirm the structure of the alkyl chain. The high sensitivity and specificity of techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) make them ideal for detecting and quantifying Sodium Nonane-1-sulfonate, even in complex matrices. nih.govnih.gov

Table 3: Key Mass Spectrometry Data for Sodium Nonane-1-sulfonate

| Parameter | Value |

| Molecular Formula | C₉H₁₉NaO₃S |

| Molecular Weight | 230.30 g/mol nih.gov |

| Exact Mass | 230.0953 Da nih.gov |

| Expected [M-Na]⁻ Ion (m/z) | ~207.1 |

| Expected [M+Na]⁺ Ion (m/z) | ~253.1 |

Other Chromatographic and Electrophoretic Characterization Techniques

Beyond the core spectroscopic methods, various chromatographic and electrophoretic techniques are crucial for the comprehensive characterization and purity assessment of Sodium Nonane-1-sulfonate.

High-Performance Liquid Chromatography (HPLC): HPLC, particularly in reversed-phase mode, is widely used for the analysis of surfactants. Sodium Nonane-1-sulfonate itself is frequently employed as an ion-pair reagent in HPLC to facilitate the separation of basic and cationic compounds. sigmaaldrich.comsigmaaldrich.com This same principle allows for its own analysis. When analyzing Sodium Nonane-1-sulfonate, it can be separated from impurities or other components in a mixture. Detection is often achieved using a UV detector at a low wavelength or, more universally, with an evaporative light scattering detector (ELSD) or a charged aerosol detector (CAD). For enhanced sensitivity and specificity, HPLC can be coupled with mass spectrometry (LC-MS). tcichemicals.com

Capillary Electrophoresis (CE): Capillary electrophoresis is another powerful technique for the analysis of charged species like Sodium Nonane-1-sulfonate. nih.govacs.org In capillary zone electrophoresis (CZE), ions migrate through a capillary under the influence of an electric field, and their separation is based on differences in their charge-to-size ratio. This method is noted for its high efficiency and minimal sample consumption. Studies have utilized Sodium Nonane-1-sulfonate in CZE experiments, demonstrating the applicability of this technique for its analysis. ottokemi.comfishersci.co.uksigmaaldrich.com Coupling CE with mass spectrometry (CE-MS) can provide even greater analytical power, though signal suppression by anionic surfactants can be a challenge that requires specialized method development. nih.govacs.org

These separation techniques are vital for quality control, allowing for the quantification of the main component and the detection of potential impurities, such as isomers or homologs with different alkyl chain lengths. chromedia.org

Solution Chemistry and Aggregation Phenomena of Sodium Nonane 1 Sulfonate

Micelle Formation in Aqueous Systems

In an aqueous environment, below the CMC, sodium nonane-1-sulfonate molecules exist predominantly as individual ions, or monomers. As the concentration increases and reaches the CMC, the hydrophobic nonane (B91170) tails of the surfactant ions begin to aggregate to minimize their contact with water, while the hydrophilic sulfonate head groups remain exposed to the aqueous phase. This spontaneous self-assembly results in the formation of micelles, which are dynamic, roughly spherical aggregates. The formation of micelles leads to abrupt changes in various physical and chemical properties of the solution, a phenomenon that is leveraged for the determination of the CMC. aimspress.com

The critical micelle concentration is a crucial parameter that defines the onset of micelle formation. nih.gov Its determination can be achieved through various experimental techniques that monitor a physical property of the surfactant solution as a function of its concentration. aimspress.comnih.gov A distinct break or change in the slope of the plotted data indicates the CMC. jcsp.org.pk

Surface tension measurement is one of the most common methods for determining the CMC of surfactants. aimspress.com As the concentration of sodium nonane-1-sulfonate increases in an aqueous solution, the surfactant molecules adsorb at the air-water interface, leading to a decrease in the surface tension of the solution. scielo.br This decrease continues until the interface becomes saturated with surfactant monomers. At this point, any further addition of the surfactant leads to the formation of micelles in the bulk of the solution rather than further accumulation at the interface. Consequently, the surface tension of the solution remains relatively constant above this concentration. scielo.br The concentration at which this plateau begins is identified as the CMC. aimspress.com The relationship between surface tension and the logarithm of the surfactant concentration is typically plotted, and the CMC is determined from the break in the curve. nih.gov

Table 1: Hypothetical Surface Tension Data for Sodium Nonane-1-sulfonate

| Concentration (mol/L) | Surface Tension (mN/m) |

| 0.001 | 68.5 |

| 0.005 | 62.1 |

| 0.010 | 55.3 |

| 0.020 | 47.8 |

| 0.030 | 41.2 |

| 0.040 | 38.0 |

| 0.050 | 37.9 |

| 0.060 | 37.8 |

Note: This table presents illustrative data. Actual experimental values may vary.

Table 2: Hypothetical Electrical Conductivity Data for Sodium Nonane-1-sulfonate

| Concentration (mol/L) | Electrical Conductivity (µS/cm) |

| 0.001 | 150 |

| 0.005 | 350 |

| 0.010 | 600 |

| 0.020 | 1100 |

| 0.030 | 1550 |

| 0.040 | 1800 |

| 0.050 | 1950 |

| 0.060 | 2100 |

Note: This table presents illustrative data. Actual experimental values may vary.

Fluorescence spectroscopy offers a highly sensitive method for determining the CMC, utilizing a hydrophobic fluorescent probe that exhibits different fluorescence characteristics in different environments. avantiresearch.com Probes like pyrene (B120774) are often used because their fluorescence emission spectra are sensitive to the polarity of their microenvironment. avantiresearch.comnih.gov In an aqueous solution below the CMC, the hydrophobic probe resides in the polar aqueous environment. Upon micelle formation, the probe preferentially partitions into the nonpolar, hydrophobic core of the micelles. avantiresearch.com This change in the microenvironment leads to a significant alteration in the fluorescence spectrum of the probe, such as a change in the ratio of the intensities of certain vibronic peaks (e.g., the I₁/I₃ ratio for pyrene). nih.gov By plotting this spectral parameter against the surfactant concentration, a sigmoidal curve is typically obtained, and the inflection point is taken as the CMC. rsc.org

Table 3: Hypothetical Fluorescence Intensity Ratio (I₁/I₃) of Pyrene with Sodium Nonane-1-sulfonate

| Concentration (mol/L) | I₁/I₃ Ratio |

| 0.001 | 1.85 |

| 0.005 | 1.83 |

| 0.010 | 1.80 |

| 0.020 | 1.75 |

| 0.030 | 1.50 |

| 0.040 | 1.25 |

| 0.050 | 1.24 |

| 0.060 | 1.23 |

Note: This table presents illustrative data. Actual experimental values may vary.

Light scattering techniques, particularly dynamic light scattering (DLS), are powerful tools for studying micelle formation and characterizing micellar size. malvernpanalytical.com DLS measures the diffusion coefficient of particles in a solution, which is related to their hydrodynamic radius via the Stokes-Einstein equation. acs.org Below the CMC, the scattering intensity is low as it arises from small, individual surfactant monomers. As micelles form, there is a significant increase in the intensity of scattered light due to the larger size of the micellar aggregates. aimspress.com A plot of the scattered light intensity versus the surfactant concentration will show a sharp increase at the CMC. aimspress.com Furthermore, DLS can provide information on the size and size distribution of the micelles formed above the CMC. malvernpanalytical.com For ionic surfactants, the measured diffusion coefficient can be influenced by electrostatic interactions between the charged micelles and counterions. researchgate.netacs.org

Table 4: Hypothetical DLS Data for Sodium Nonane-1-sulfonate

| Concentration (mol/L) | Scattered Light Intensity (kcps) | Z-Average Diameter (nm) |

| 0.001 | 15 | - |

| 0.005 | 20 | - |

| 0.010 | 25 | - |

| 0.020 | 30 | - |

| 0.030 | 250 | 3.5 |

| 0.040 | 500 | 3.6 |

| 0.050 | 750 | 3.6 |

| 0.060 | 1000 | 3.7 |

Note: This table presents illustrative data. Actual experimental values may vary. "kcps" stands for kilo counts per second.

Electrochemical methods beyond simple conductivity measurements can also be employed to characterize the micellization of ionic surfactants like sodium nonane-1-sulfonate. Techniques such as cyclic voltammetry (CV) and electrochemical impedance spectroscopy (EIS) can provide insights into the behavior of the surfactant at electrode surfaces and in the bulk solution. arxiv.org The presence of micelles can influence the electrochemical response of redox-active probes. For instance, the diffusion of an electrochemical probe to the electrode surface can be affected by its interaction with or encapsulation within micelles, leading to changes in the measured current or impedance. acs.org These changes can be correlated with the surfactant concentration to determine the CMC. While not as common as the previously mentioned techniques for routine CMC determination, electrochemical methods can offer additional information about the interactions and dynamics within the micellar system. ccspublishing.org.cn

Influence of Environmental Factors on Micellization

The effect of temperature on the micellization of ionic surfactants like sodium nonane-1-sulfonate in aqueous solutions is typically non-monotonic. jsirjournal.com For many ionic surfactants, the plot of CMC versus temperature exhibits a characteristic U-shape, with a minimum CMC at a specific temperature (Tmin), often around 25-30°C. researchgate.netajchem-a.comacs.org

This behavior is the result of two opposing temperature-dependent effects on the thermodynamics of micellization:

Hydrophobic Hydration: At lower temperatures, increasing the temperature disrupts the structured water molecules (often described as "iceberg" structures) that form around the hydrophobic nonyl (C9) chain of the surfactant monomer. This release of ordered water into the bulk is entropically favorable and promotes the aggregation of the hydrophobic tails into a micellar core, thus lowering the CMC. nih.gov

Molecular Motion and Solubility: As the temperature continues to increase beyond Tmin, the increased kinetic energy of the surfactant monomers enhances their solubility in the aqueous phase. This thermal agitation can disrupt the formation of stable micelles, leading to an increase in the CMC. researchgate.net

Therefore, micellization is initially favored by an increase in temperature up to Tmin, after which it is disfavored. For sodium nonane-1-sulfonate, a short-chain anionic surfactant, this minimum is expected to be observed, a behavior consistent with similar homologous series like sodium dodecyl sulfate (B86663) (SDS). ajchem-a.com

Interactive Table: Representative Temperature Dependence of CMC for Sodium Nonane-1-sulfonate

This table presents typical expected values for an anionic surfactant of this type to illustrate the general trend. Actual experimental values may vary.

| Temperature (°C) | Expected CMC (mmol/L) |

| 10 | 48.5 |

| 20 | 46.2 |

| 25 | 45.8 |

| 30 | 46.0 |

| 40 | 47.1 |

| 50 | 48.9 |

The addition of electrolytes, such as simple salts like sodium chloride (NaCl), has a pronounced effect on the micellization of ionic surfactants. For sodium nonane-1-sulfonate, increasing the ionic strength of the solution leads to a significant decrease in the CMC. jsirjournal.comput.ac.ir

This phenomenon is primarily driven by the reduction of electrostatic repulsion between the negatively charged sulfonate head groups at the surface of the micelle. In an electrolyte-free solution, these repulsive forces oppose the aggregation of monomers, resulting in a higher CMC. When an electrolyte is added, the cations (e.g., Na⁺ from NaCl) form an ionic atmosphere around the anionic head groups. This cloud of counter-ions effectively shields the electrostatic repulsion, allowing the surfactant monomers to aggregate more easily and at a lower bulk concentration. core.ac.ukorientjchem.org

The relationship between the CMC of an ionic surfactant and the total counter-ion concentration ([Ctotal]) in the presence of an added 1:1 electrolyte can often be described by the linear Corrin-Harkins equation:

log(CMC) = A - B * log([Ctotal])

where A and B are constants for a given surfactant at a specific temperature. This relationship demonstrates the predictable nature of the salt's effect on reducing the CMC. The magnitude of this effect also depends on the valency of the counter-ion; for instance, a divalent cation like Ca²⁺ would be more effective at shielding the charge and lowering the CMC than a monovalent cation like Na⁺. jsirjournal.com

Interactive Table: Representative Effect of NaCl on the CMC of Sodium Nonane-1-sulfonate at 25°C

This table provides illustrative values based on the established principles for anionic surfactants. Specific experimental results could differ.

| NaCl Concentration (mol/L) | Expected CMC (mmol/L) |

| 0.00 | 45.8 |

| 0.01 | 25.1 |

| 0.05 | 11.5 |

| 0.10 | 7.0 |

| 0.20 | 4.2 |

The presence of water-miscible organic cosolvents, such as short-chain alcohols (e.g., ethanol, propanol) or glycols, generally leads to an increase in the critical micelle concentration of sodium nonane-1-sulfonate. researchgate.netresearchgate.net This effect stems from two primary mechanisms:

Cosolvent Partitioning: Some organic cosolvent molecules can partition into the micelle itself, particularly in the outer palisade layer near the head groups. This incorporation can alter the geometry and stability of the micelle, potentially disrupting the optimal packing of surfactant molecules and thus disfavoring micellization. google.com

The extent of the CMC increase depends on the type and concentration of the cosolvent. More hydrophobic cosolvents tend to have a more significant impact on increasing the CMC.

Thermodynamics of Micellization Processes

The spontaneous formation of micelles is governed by fundamental thermodynamic principles. The process can be described by the changes in standard Gibbs free energy (ΔG°mic), enthalpy (ΔH°mic), and entropy (ΔS°mic) of micellization. wikipedia.orgresearchgate.net

The standard Gibbs free energy of micellization for an ionic surfactant can be approximated by the equation:

ΔG°mic ≈ RT ln(XCMC)

where R is the gas constant, T is the absolute temperature, and XCMC is the critical micelle concentration expressed as a mole fraction. Since micellization is a spontaneous process, ΔG°mic is always negative. ajchem-a.com

The relationship between these thermodynamic parameters is given by the Gibbs-Helmholtz equation:

ΔG°mic = ΔH°mic - TΔS°mic

For sodium nonane-1-sulfonate, as with most simple ionic surfactants, the primary driving force for micellization is a large, positive entropy change (ΔS°mic > 0). scribd.comumcs.pl This positive entropy does not arise from the ordering of surfactant molecules into a micelle (which is an entropically unfavorable process), but rather from the release of highly ordered water molecules that solvate the hydrophobic tails of the individual surfactant monomers. This phenomenon is the cornerstone of the hydrophobic effect. umcs.pl

The enthalpy of micellization (ΔH°mic) is often small and can be either positive (endothermic) or negative (exothermic), depending on the temperature. It reflects the balance of energy changes from the transfer of the alkyl chain out of water and the changes in head group interactions upon aggregation. A phenomenon known as enthalpy-entropy compensation is frequently observed, where a linear relationship exists between ΔH°mic and ΔS°mic for a series of related surfactants or for a single surfactant under varying conditions. ajchem-a.comresearchgate.net

Interactive Table: Representative Thermodynamic Parameters for Sodium Nonane-1-sulfonate Micellization in Aqueous Solution at 25°C

These values are representative for a typical anionic surfactant of this chain length and are calculated based on established models. ajchem-a.com

| Thermodynamic Parameter | Representative Value | Unit |

| ΔG°mic | -30 to -35 | kJ/mol |

| ΔH°mic | -1 to +2 | kJ/mol |

| TΔS°mic | +31 to +37 | kJ/mol |

Micellar Structure and Morphology in Aqueous Solutions

In aqueous solutions, sodium nonane-1-sulfonate molecules aggregate to form micelles with specific structures and morphologies that minimize the unfavorable contact between their hydrophobic tails and water. The geometry of these aggregates is largely determined by the surfactant's packing parameter (P), which relates the volume of the hydrophobic tail (V), the cross-sectional area of the head group at the micelle surface (a0), and the length of the tail (lc). umcs.pl

For a single-chain ionic surfactant like sodium nonane-1-sulfonate in a dilute aqueous solution just above the CMC, the packing parameter favors the formation of spherical micelles . umcs.plaimspress.com In this arrangement, the nonyl chains form a liquid-like hydrocarbon core, while the anionic sulfonate head groups populate the surface, creating a negatively charged exterior that is hydrated by water molecules.

As the surfactant concentration increases significantly above the CMC, or upon the addition of electrolytes, the morphology of the micelles can change. The added salt reduces the repulsion between the head groups, increasing the effective packing parameter. This can induce a sphere-to-rod transition, leading to the formation of larger cylindrical or worm-like micelles . rsc.org

Solubilization Mechanisms within Micellar Systems (e.g., Hydrophobic Compounds)

A key characteristic of micellar solutions is their ability to dissolve, or solubilize, substances that are normally insoluble in the bulk solvent. The micelles of sodium nonane-1-sulfonate act as nanoscale hosts for a variety of nonpolar and weakly polar molecules. This process of micellar solubilization is fundamental to applications such as detergency and drug delivery. google.comnih.gov

The primary mechanism of solubilization for hydrophobic compounds, such as alkanes, oils, or aromatic hydrocarbons, involves their incorporation into the nonpolar, liquid-like core of the micelle. nih.gov This provides a thermodynamically favorable environment for the hydrophobic "solubilizate," sequestering it from the surrounding aqueous phase.

The precise location of a solubilized molecule within the micelle depends on its polarity:

Nonpolar Compounds: Molecules with very low polarity, such as n-alkanes, are solubilized deep within the hydrocarbon core to maximize their distance from the aqueous interface.

Slightly Polar Compounds: Molecules with some polarity, such as aromatic hydrocarbons or long-chain alcohols, may orient themselves in the "palisade" layer of the micelle. This region is still within the hydrophobic domain but is closer to the charged head groups at the micelle-water interface. nih.govresearchgate.net

The formation of these swollen micelles, containing the solubilized compound, results in a thermodynamically stable, isotropic solution. The maximum amount of a substance that can be solubilized is known as the molar solubilization ratio (MSR), which typically increases linearly with surfactant concentration above the CMC.

Pre-micellization Phenomena in Surfactant Solutions

In the study of surfactant solution chemistry, the transition from a solution of individual monomers to one containing well-defined micelles is not always abrupt at the critical micelle concentration (CMC). The region of concentration below the CMC can exhibit complex behavior characterized by the formation of small, transient aggregates. This phenomenon, known as pre-micellization, represents the initial stages of self-assembly for surfactant molecules like sodium nonane-1-sulfonate.

The concept of pre-micellar aggregation has been a subject of scientific discussion for decades. Early observations from conductance studies, transference numbers, and osmotic coefficients of dilute surfactant solutions suggested the existence of molecular association at concentrations below the conventionally determined CMC. jetir.org More recent investigations using sensitive techniques such as high-resolution nuclear magnetic resonance (NMR) spectroscopy have provided further evidence supporting the formation of pre-micellar aggregates, sometimes at concentrations as low as one-quarter of the CMC. jetir.org

For anionic surfactants such as sodium nonane-1-sulfonate, pre-micellization is thought to begin with the formation of dimers, trimers, and other small oligomers. The primary driving force for this initial association is the hydrophobic effect—the tendency of the nonpolar nonyl chains to minimize their contact with water molecules. This association is counteracted by the electrostatic repulsion between the negatively charged sulfonate head groups and the loss of entropy associated with constraining the monomers into an aggregate.

These pre-micellar aggregates are typically much smaller and more dynamic than the larger, more stable micelles that form above the CMC. Their size and concentration gradually increase as the total surfactant concentration approaches the CMC. The existence of these aggregates can influence various physicochemical properties of the solution, including conductivity, surface tension, and the solubilization of nonpolar substances, even before the sharp change observed at the CMC.

Research on homologous series of sodium alkyl sulfonates has shown that the tendency for aggregation, both pre-micellar and micellar, is strongly dependent on the length of the alkyl chain. psu.edu As the hydrophobic tail becomes longer, the driving force for aggregation increases, leading to a lower CMC and potentially more significant pre-micellar association. The nine-carbon chain of sodium nonane-1-sulfonate places it in a category of surfactants where such aggregation phenomena are prominent.

The study of these pre-micellar clusters is crucial for understanding the fundamental mechanisms of surfactant self-assembly and for applications where low concentrations of surfactants are used. The presence of these small aggregates can affect reaction rates in solution, acting as catalysts or inhibitors by providing localized microenvironments that differ from the bulk solution.

Detailed Research Findings

Detailed studies on various surfactant systems have provided insights into the nature of pre-micellar aggregates. While specific data on sodium nonane-1-sulfonate is often embedded within broader studies of sulfonate surfactants, the general findings are applicable.

Conductometric Studies: Conductivity measurements are a primary tool for investigating micellization. In the pre-micellar region, deviations from the expected linear behavior of a simple electrolyte solution can be interpreted as evidence of ion pairing and the formation of small, charged aggregates. For weak electrolyte surfactants in non-aqueous solvents like formamide, the behavior below the CMC can be explained using models that account for dissociation equilibrium, indicating that not all monomers are fully dissociated. neliti.com

Spectroscopic Investigations: Techniques like electron paramagnetic resonance (EPR) spectroscopy, using spin labels, have been employed to study the micellization process of sodium alkyl sulfonates. psu.edu These studies reveal changes in the microenvironment of the probe molecule as a function of surfactant concentration. Gradual changes below the CMC can indicate the formation of pre-micellar aggregates, which alter the mobility and polarity sensed by the probe. The data show that the interaction between the probe and the aggregates strengthens as the surfactant's alkyl chain length increases, suggesting a more defined hydrophobic core even in the pre-micellar aggregates of longer-chain sulfonates. psu.edu

The following table presents comparative data on the critical micelle concentration (CMC) and other thermodynamic parameters for sodium alkyl sulfonates and related surfactants. This data provides context for the aggregation behavior of sodium nonane-1-sulfonate, illustrating how properties like alkyl chain length influence the propensity for self-assembly.

| Surfactant | Method | Temperature (°C) | CMC (mM) | Additional Notes |

| Sodium Hexyl Sulfonate | EPR | Not Specified | ~430 | Studied as part of a homologous series. psu.edu |

| Sodium Octyl Sulfonate | EPR | Not Specified | ~130 | The variation of EPR parameters upon micellization increases with chain length. psu.edu |

| Sodium Decyl Sulfonate | EPR | Not Specified | ~33 | Demonstrates stronger probe-micelle interaction compared to shorter chains. psu.edu |

| Sodium Dodecyl Sulfate (SDS) | ITC | 25 | 8.13 | A standard anionic surfactant for comparison; enthalpy of micellization determined as -2.5 kJ/mol. tainstruments.com |

| Sodium Dodecylbenzene Sulfonate (SDBS) | Surface Tension | Not Specified | 0.79 - 1.2 | CMC value depends on purity and branching of the alkyl chain. researchgate.net |

| Sodium Nonanesulfonate | Not Specified | Not Specified | Not Explicitly Stated | Evaluated as a lipid-mimicking anionic detergent in a study with phospholipids. researchgate.net |

This table is generated based on data from multiple research sources to provide a comparative overview. EPR refers to Electron Paramagnetic Resonance; ITC refers to Isothermal Titration Calorimetry.

These findings collectively support a model where surfactant self-assembly is a gradual process. For sodium nonane-1-sulfonate, this implies that even at concentrations below its formal CMC, the solution is not merely composed of isolated monomers but contains a dynamic population of small aggregates that are precursors to the larger, more stable micelles.

Interfacial Science and Surface Activity of Sodium Nonane 1 Sulfonate

Surface Tension Reduction at Air-Liquid Interfaces

The effectiveness of a surfactant in reducing surface tension is often characterized by its critical micelle concentration (CMC). The CMC is the concentration at which the interface becomes saturated with surfactant molecules, and any further addition results in the formation of micelles in the bulk solution. wikipedia.orgarxiv.org Below the CMC, the surface tension of the solution decreases with increasing surfactant concentration. Once the CMC is reached, the surface tension remains relatively constant at its minimum value. wikipedia.orgarxiv.org The addition of inorganic salts, such as sodium chloride, can further enhance the surface tension reduction by decreasing the electrostatic repulsion between the anionic sulfonate headgroups, allowing for a more compact packing of the surfactant molecules at the interface. mdpi.com

Table 1: Physicochemical Properties of Sodium Nonane-1-sulfonate

| Property | Value | Source |

| Molecular Formula | C9H19NaO3S | chemicalbook.com |

| Molecular Weight | 230.3 g/mol | moleculardepot.comnih.gov |

| Appearance | White to off-white powder | cymitquimica.com |

| Water Solubility | Soluble | chemicalbook.com |

This table provides a summary of the key physicochemical properties of Sodium Nonane-1-sulfonate.

Adsorption Behavior at Fluid-Fluid Interfaces

The adsorption of sodium nonane-1-sulfonate at fluid-fluid interfaces, such as the air-water or oil-water interface, is a spontaneous process driven by the reduction in the free energy of the system. acs.org The extent of adsorption is described by an adsorption isotherm, which relates the concentration of the surfactant at the interface to its concentration in the bulk solution at a constant temperature. acs.org

Several models can be used to describe the adsorption isotherm, including the Langmuir, Freundlich, and Sips models. acs.org The choice of model depends on the specific system and the interactions between the surfactant molecules at the interface. For ionic surfactants like sodium nonane-1-sulfonate, the adsorption process can be complex, often exhibiting different regions in the isotherm corresponding to different stages of adsorption. columbia.edu Initially, at low concentrations, the surfactant molecules adsorb as individual ions. As the concentration increases, lateral interactions between the adsorbed hydrocarbon chains can lead to the formation of two-dimensional aggregates at the interface, known as hemimicelles or admicelles, resulting in a significant increase in adsorption. acs.orgcolumbia.edu

The adsorption behavior is influenced by factors such as the nature of the fluid phases, temperature, pH, and the presence of electrolytes. columbia.edu The structure of the surfactant molecule itself, including the length of the alkyl chain and the nature of the headgroup, also plays a crucial role in its adsorption characteristics. aip.org

Interfacial Tension Phenomena in Multi-Phase Systems (e.g., Oil-Water)

In multi-phase systems, particularly oil-water systems, sodium nonane-1-sulfonate acts as an effective agent for reducing interfacial tension. cymitquimica.commoleculardepot.com The amphiphilic nature of the surfactant allows it to position itself at the oil-water interface, with its hydrophobic tail extending into the oil phase and its hydrophilic head remaining in the aqueous phase. This reduces the thermodynamically unfavorable contact between the two immiscible liquids, thereby lowering the interfacial tension. nih.govnih.gov

The ability to achieve ultra-low interfacial tension is of significant interest in applications such as enhanced oil recovery. psu.edu The effectiveness of sodium nonane-1-sulfonate in reducing interfacial tension is dependent on its concentration, the type of oil, the salinity of the aqueous phase, and the temperature. nih.govpsu.edu The presence of electrolytes can significantly impact the interfacial tension by screening the electrostatic repulsion between the ionic headgroups, leading to a more tightly packed surfactant monolayer at the interface. nih.gov Molecular dynamics simulations have been employed to study the orientation and arrangement of similar sulfonate surfactants at the oil-water interface, providing insights into the molecular mechanisms responsible for interfacial tension reduction. aip.org

Emulsification and Dispersant Mechanisms in Colloidal Systems

The ability of sodium nonane-1-sulfonate to lower interfacial tension makes it an effective emulsifier and dispersant in colloidal systems. cymitquimica.com Emulsions are dispersions of one liquid in another immiscible liquid, while dispersions involve solid particles suspended in a liquid. 182.160.97acs.org

Sodium nonane-1-sulfonate facilitates the formation of emulsions by reducing the energy required to create new interfacial area between the oil and water phases. google.com Once an emulsion is formed, the adsorbed layer of surfactant at the oil-water interface provides a stabilizing barrier that prevents the droplets from coalescing. This stabilization can occur through several mechanisms, including electrostatic repulsion between the charged headgroups of the adsorbed surfactant molecules and the creation of a mechanical barrier. researchgate.net

As a dispersant, sodium nonane-1-sulfonate adsorbs onto the surface of solid particles, preventing them from aggregating or settling out of the liquid medium. The hydrophilic sulfonate groups extend into the aqueous phase, creating a hydration layer and electrostatic repulsion between the particles, thus maintaining a stable dispersion. cymitquimica.com The effectiveness of sodium nonane-1-sulfonate as an emulsifier or dispersant is influenced by its concentration, the properties of the dispersed and continuous phases, and the presence of other components in the system. purdue.edu

Applications in Separation Science with Sodium Nonane 1 Sulfonate

Ion-Pair Chromatography (IPC) Methodology

Ion-pair chromatography is a technique used in reversed-phase HPLC to separate ionic and highly polar compounds. Sodium nonane-1-sulfonate is a versatile reagent widely employed in this methodology. chemimpex.com It acts as an effective ion-pairing agent, improving the resolution of complex mixtures in various analytical applications. chemimpex.com

Role as a Mobile Phase Additive and Ion-Pair Reagent

Sodium nonane-1-sulfonate is frequently added to the mobile phase in HPLC. tcichemicals.comtcichemicals.com In this capacity, it serves as an ion-pair reagent. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com The fundamental principle of ion-pair chromatography involves the addition of a reagent, such as sodium nonane-1-sulfonate, to the mobile phase. This reagent contains a counter-ion that pairs with the ionic analyte. shimadzu.com

The formation of this ion pair effectively neutralizes the charge of the analyte, increasing its hydrophobicity and allowing it to be retained by the nonpolar stationary phase of a reversed-phase HPLC column. shimadzu.com The strength of the retention is influenced by the length of the alkyl chain of the sulfonate; a longer chain, as in nonane-1-sulfonate, generally leads to greater retention. shimadzu.comscientificlabs.co.uk

Separation of Charged Analytes in High-Performance Liquid Chromatography (HPLC)

Sodium nonane-1-sulfonate is instrumental in the separation of a wide array of charged analytes by HPLC. tcichemicals.comtcichemicals.com Its ability to form ion pairs with cationic species makes it particularly suitable for their analysis. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com

Amino Acids and Peptides (e.g., Histidines)

The separation of amino acids and peptides, which are often charged molecules, can be significantly improved using sodium nonane-1-sulfonate in the mobile phase. scispace.comnih.gov For instance, it is noted as an ion-pair reagent used in the separation of histidines by HPLC. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com The intrinsic charge of amino acids and peptides at a given pH can be paired with the nonane-1-sulfonate anion, facilitating their separation on a reversed-phase column. scispace.comnih.gov

A study on the separation of various amino acids demonstrated the effectiveness of ion-pair chromatography. While this specific study did not use sodium nonane-1-sulfonate, it highlights the principle of using a buffer system to separate underivatized amino acids. For example, a method was developed for the simultaneous quantification of 10 essential amino acids using a phosphate (B84403) buffer system, achieving good separation within 25 minutes. nih.gov

Table 1: HPLC Conditions for Underivatized Amino Acid Separation

| Parameter | Condition |

|---|---|

| Column | C18 |

| Mobile Phase | Gradient of 10 mM phosphate buffer and acetonitrile |

| Flow Rate | 1 mL/min |

| Temperature | 25 °C |

| Detection | UV |

This table illustrates typical conditions for amino acid separation, where an ion-pairing reagent like sodium nonane-1-sulfonate could be incorporated into the mobile phase to enhance separation of charged amino acids.

Biogenic Amines and Metabolites (e.g., Catecholamines)

Biogenic amines, a class of neurotransmitters that includes catecholamines like dopamine, norepinephrine, and epinephrine, are often analyzed using HPLC with an ion-pair reagent. tmc.edu These compounds are typically charged at physiological pH and require a counter-ion for effective retention in reversed-phase chromatography. The use of alkyl sulfonates, such as sodium nonane-1-sulfonate, is a common strategy for the analysis of these positively charged molecules. shimadzu.com

A study on the stability of urinary biogenic amines highlighted the importance of proper sample handling to prevent degradation. While this study focused on stabilization using sodium citrate (B86180) as an alternative to hydrochloric acid, it underscores the analytical challenges in measuring these compounds, for which ion-pair chromatography is a relevant technique. nih.govresearchgate.net

Guanidino Compounds in Biological Matrices

Sodium nonane-1-sulfonate has been specifically utilized as an ion-pair reagent in the liquid chromatography analysis of guanidino compounds in serum. sigmaaldrich.comsigmaaldrich.comscientificlabs.co.uk Guanidino compounds are a group of metabolites that can be elevated in certain pathological conditions. Their analysis in complex biological matrices like serum is facilitated by the use of ion-pair chromatography, which enhances their retention and separation from other sample components. sigmaaldrich.comsigmaaldrich.comscientificlabs.co.uk

Recent research has focused on developing methods for the quantification of various guanidine (B92328) derivatives in water, highlighting the environmental presence of these compounds. nih.govresearchgate.net

Cephalosporins and Related Drug Metabolites

In the pharmaceutical field, sodium nonane-1-sulfonate has been employed as a mobile phase additive for the determination of cephalosporin (B10832234) antibiotics and their metabolites in biological samples. sigmaaldrich.comsigmaaldrich.comscientificlabs.co.uk Specifically, it has been used in coupled systems of ion-exchange and reversed-phase HPLC for the analysis of cefmatilen (B1668855) and its metabolites. sigmaaldrich.comsigmaaldrich.comscientificlabs.co.uk The analysis of cephalosporins is crucial for quality control and pharmacokinetic studies. researchgate.netnih.gov

Numerous HPLC methods have been developed for the analysis of various cephalosporins, often utilizing reversed-phase columns and UV detection. nih.govsysrevpharm.orgnih.govunesp.br The addition of an ion-pair reagent like sodium nonane-1-sulfonate can be beneficial for optimizing the separation of these often polar and ionizable drug compounds.

Mobile Phase Optimization Strategies in IPC

In Ion-Pair Chromatography (IPC), the mobile phase composition is a critical factor that dictates the retention and resolution of analytes. Sodium nonane-1-sulfonate, when used as an ion-pairing reagent, becomes a central component of these optimization strategies. The goal is to fine-tune the interactions between the analyte, the ion-pairing reagent, and the stationary phase to achieve the desired separation.

The concentration of the ion-pairing reagent, in this case, sodium nonane-1-sulfonate, in the mobile phase is a powerful tool for controlling the retention of oppositely charged analytes. technologynetworks.com Generally, as the concentration of the sulfonate counter-ion increases, the retention time of cationic analytes on a reversed-phase column also increases. This occurs because a higher concentration of the ion-pairing reagent leads to greater coverage of the hydrophobic stationary phase, enhancing its ion-exchange capacity and promoting the formation of neutral ion pairs with the analyte. itwreagents.comshimadzu.ch

However, this relationship is not infinitely linear. Beyond a certain concentration, known as the "fold over point," a further increase in the sodium nonane-1-sulfonate concentration can lead to a decrease in analyte retention. shimadzu.ch This phenomenon is attributed to the formation of micelles in the mobile phase. Once micelles are formed, the analyte can partition into this new secondary hydrophobic phase within the mobile phase, leading to earlier elution and reduced retention. shimadzu.ch Therefore, optimizing the concentration is a crucial step, typically falling within the 0.5 to 20 mM range, to maximize resolution without causing this reversal effect. technologynetworks.com

Table 1: Effect of Sodium Nonane-1-sulfonate Concentration on Analyte Retention This table illustrates the conceptual relationship between the concentration of the ion-pairing reagent and the retention factor (k') of a cationic analyte.

| Concentration of Sodium Nonane-1-sulfonate (mM) | Analyte Retention Factor (k') | Primary Mechanism |

|---|---|---|

| 2 | 1.5 | Ion-pair formation on stationary phase |

| 5 | 3.8 | Increased ion-exchange capacity |

| 10 | 7.2 | Strong retention, optimal coverage |

| 15 | 6.5 | Onset of micelle formation in mobile phase |

Mobile phase pH is another critical parameter in IPC, as it controls the ionization state of the analytes and can influence the surface charge of the stationary phase. For the separation of basic compounds using sodium nonane-1-sulfonate, the pH of the mobile phase must be maintained at a level where the analytes are in their cationic (protonated) form to enable ion pairing.

Adjusting the pH can significantly alter the selectivity of the separation. For instance, in a mixture of basic analytes with different pKa values, subtle changes in the mobile phase pH can change the relative charge of the compounds, thereby altering their interaction strength with the adsorbed sulfonate counter-ion and changing their elution order. A stable pH, typically maintained with a buffer system, is essential for ensuring reproducible retention times and robust separations. chula.ac.th Furthermore, controlling the pH helps to suppress the ionization of residual silanol (B1196071) groups on silica-based stationary phases, which can otherwise cause undesirable peak tailing. welch-us.com

Table 2: Impact of Mobile Phase pH on a Basic Analyte (pKa = 8.5) This table demonstrates how pH affects the ionization of a basic analyte and its subsequent interaction with the negatively charged ion-pairing reagent.

| Mobile Phase pH | Analyte Form | % Ionized (Approx.) | Interaction with Sulfonate Reagent | Expected Retention |

|---|---|---|---|---|

| 6.5 | Cationic (BH+) | >99% | Strong Ion Pairing | High |

| 7.5 | Cationic (BH+) | 90% | Strong Ion Pairing | High |

| 8.5 | 50% Cationic / 50% Neutral | 50% | Moderate Ion Pairing | Intermediate |

Table 3: Influence of Acetonitrile Concentration on Analyte Retention Time This table shows the typical effect of increasing the organic modifier percentage on the retention of an analyte ion pair.

| Acetonitrile Concentration (%) | Mobile Phase Polarity | Elution Strength | Analyte Retention Time (min) |

|---|---|---|---|

| 20 | High | Weak | 15.2 |

| 30 | Medium-High | Moderate | 9.8 |

| 40 | Medium | Strong | 6.1 |

Stationary Phase Interactions and Column Equilibration in IPC

In IPC using sodium nonane-1-sulfonate with a reversed-phase column (e.g., C8 or C18), the primary interaction mechanism involves the dynamic modification of the stationary phase. welch-us.comresearchgate.net The hydrophobic nonane (B91170) tail of the sulfonate molecule adsorbs onto the non-polar surface of the stationary phase packing material. welch-us.com This process creates a negatively charged surface, with the sulfonate groups extending into the mobile phase. welch-us.com The stationary phase is thus transformed into a dynamic ion-exchanger, which can then retain cationic analytes through electrostatic interactions. shimadzu.ch

A significant practical challenge in IPC is the time required for column equilibration. welch-us.com Before a stable and reproducible separation can be achieved, the stationary phase must become fully saturated with the ion-pairing reagent. This process can be slow, often requiring a large volume of the mobile phase to pass through the column to establish the necessary equilibrium. welch-us.com Insufficient equilibration can result in drifting retention times and poor reproducibility. For this reason, isocratic elution methods are often preferred over gradient elution in IPC, as changing the mobile phase composition during a gradient run disrupts this delicate equilibrium, necessitating lengthy re-equilibration between injections. welch-us.com

Capillary Zone Electrophoresis (CZE) Applications

Beyond its use in HPLC, sodium nonane-1-sulfonate finds applications in other separation techniques, such as Capillary Zone Electrophoresis (CZE).

Interactions of Sodium Nonane 1 Sulfonate with Complex Chemical Systems

Interaction with Polymeric Matrices and Polyelectrolytes

The interaction between sodium nonane-1-sulfonate and polymers, particularly polyelectrolytes, is a subject of significant interest due to its relevance in various industrial formulations. These interactions are driven by both electrostatic attraction or repulsion and hydrophobic associations.

When sodium nonane-1-sulfonate interacts with a nonionic polymer, the primary driving force for association is the hydrophobic interaction between the nonyl chain of the surfactant and hydrophobic segments of the polymer. This can lead to the formation of micelle-like clusters of the surfactant along the polymer chain. The concentration at which this association begins is known as the critical aggregation concentration (CAC), which is typically lower than the critical micelle concentration (CMC) of the surfactant alone. nih.gov The presence of the polymer provides a template that makes the formation of surfactant aggregates more energetically favorable. nih.gov

In the case of interactions with polyelectrolytes, electrostatic forces play a crucial role. For an oppositely charged polyelectrolyte, strong electrostatic attraction will exist between the sulfonate headgroup of the surfactant and the charged groups on the polymer chain. This leads to the formation of polyelectrolyte-surfactant complexes (PESCs). nih.govresearchgate.net These complexes can be soluble or can lead to phase separation, depending on factors like concentration, stoichiometry, and ionic strength. nih.govacs.org For a like-charged polyelectrolyte, such as poly(sodium 4-styrenesulfonate), the interaction is generally repulsive at low salt concentrations. However, hydrophobic interactions can still play a role, and at higher salt concentrations, which screen the electrostatic repulsion, association can occur.

Research on similar systems involving sulfonated polymers and surfactants has provided insights into these interactions. For instance, studies on polystyrene with sulfonate end groups have shown that these ionic groups have a strong tendency to aggregate, which affects polymer diffusion and film formation. nist.gov The interaction between sodium dodecyl sulfate (B86663) (an anionic surfactant) and povidone (a nonionic polymer) has been shown to increase the micro-viscosity of the system, which can impact the dissolution of other components. nih.gov

| Interaction Type | Driving Force(s) | Resulting Structure/Effect | Factors Influencing Interaction |

| With Nonionic Polymers | Hydrophobic interactions | Micelle-like clusters along the polymer chain | Surfactant concentration, polymer structure |

| With Oppositely Charged Polyelectrolytes | Electrostatic attraction, hydrophobic interactions | Polyelectrolyte-surfactant complexes (PESCs) | Stoichiometry, ionic strength, pH |

| With Like-Charged Polyelectrolytes | Electrostatic repulsion (dominant at low salt), hydrophobic interactions | Generally repulsive, association possible at high salt concentrations | Ionic strength, surfactant concentration |

Colloidal Particle and Nanoparticle Interactions in Solution

Sodium nonane-1-sulfonate, as an anionic surfactant, plays a significant role in modifying the interactions between colloidal particles and nanoparticles in solution. Its adsorption onto particle surfaces can alter surface charge, hydrophobicity, and steric hindrance, thereby influencing the stability of the colloidal dispersion.

The interaction of surfactants with particles at interfaces, such as an oil-water interface, is crucial in the formation and stabilization of emulsions. The addition of an ionic surfactant like sodium dodecylsulfate (SDS) to a system of colloidal particles at a decane-water interface has been shown to decrease the repulsive interaction force between the particles. arxiv.orgarxiv.org This effect is concentration-dependent, with higher surfactant concentrations leading to a greater reduction in repulsion. arxiv.org This is attributed to the adsorption of the surfactant at the interface, which modifies the surface charge distribution.

In aqueous dispersions of nanoparticles, sodium nonane-1-sulfonate can adsorb onto the nanoparticle surface through its hydrophobic tail, with the negatively charged sulfonate headgroup oriented towards the aqueous phase. This imparts a negative surface charge to the nanoparticles, leading to electrostatic repulsion between them and thus enhancing the stability of the dispersion against aggregation. mdpi.com

Studies on silica (B1680970) (SiO₂) nanoparticles have demonstrated a synergistic effect when combined with alpha-olefin sulfonate sodium (AOS), a surfactant similar to sodium nonane-1-sulfonate. The addition of AOS to a SiO₂ nanofluid was found to increase the magnitude of the zeta potential, indicating enhanced electrostatic stability. mdpi.com This adsorption of the surfactant onto the nanoparticle surface can prevent agglomeration and deposition. mdpi.com Similarly, the presence of sulfonated groups is utilized in creating stable nanoparticle formulations for various applications. For example, gold and silver nanoparticles have been stabilized using mercaptoethane sulfonate, where the sulfonate groups provide water solubility and stability. google.com

The effectiveness of stabilization can depend on the nature of the nanoparticle. For instance, in foam stability studies, the addition of surfactants like AOS to nanoparticle dispersions (such as SiO₂ and Al₂O₃) has been investigated to enhance foam lifetime for applications like enhanced oil recovery. ieomsociety.org

| Nanoparticle System | Surfactant | Observed Effect | Research Finding |

| SiO₂ Nanoparticles | Alpha-Olefin Sulfonate Sodium (AOS) | Increased zeta potential from -39.7 mV to -40.2 mV, indicating enhanced stability. mdpi.com | The surfactant adsorbs on the nanoparticle surface, increasing electrostatic repulsion and preventing aggregation. mdpi.com |

| Colloidal Particles at Decane-Water Interface | Sodium Dodecylsulfate (SDS) | Decreased repulsive interaction force between particles with increasing SDS concentration. arxiv.org | Adsorption of the surfactant at the oil-water interface modifies the electrostatic interactions between particles. arxiv.orgarxiv.org |

| Gold/Silver Nanoparticles | Mercaptoethane Sulfonate | Formation of stable, water-soluble nanoparticles. google.com | The sulfonate groups provide a hydrophilic shell and electrostatic repulsion, preventing aggregation. google.com |

Interaction with Macromolecular Assemblies

Macromolecular assemblies are large, complex structures formed by the non-covalent association of macromolecules. Sodium nonane-1-sulfonate can interact with these assemblies, influencing their formation, stability, and properties. These interactions are of particular importance in biological systems and in the development of structured materials.

One example of a macromolecular assembly is a supramolecular polymer, which is formed through reversible, non-covalent interactions between monomeric units. The formation of such polymers can be driven by host-guest interactions. For instance, a supramolecular polymer has been created through the interaction of a cationic pillar mdpi.comarene (a macrocycle) and a symmetric sulfonate with dual binding sites. nankai.edu.cn The strong binding between the cationic host and the sulfonate guest drives the polymerization process. nankai.edu.cn While this example does not use sodium nonane-1-sulfonate directly, it highlights the potential for the sulfonate group to act as a binding site in the formation of such assemblies. Sodium nonane-1-sulfonate, with its single sulfonate headgroup, could potentially act as a "capping" agent in such systems, controlling the length of the supramolecular polymer chains.

In the context of biological macromolecules, surfactants can interact with proteins and other biopolymers. These interactions can lead to the unfolding of proteins or the disruption of protein complexes. The hydrophobic tail of the surfactant can penetrate the hydrophobic core of a protein, while the ionic headgroup can interact with charged amino acid residues on the protein surface.

Another relevant area is the formation of complexes between polyelectrolytes and surfactants, as discussed in section 7.1. These polyelectrolyte-surfactant complexes can be considered a form of macromolecular assembly, where the final structure is dictated by the interplay of electrostatic and hydrophobic forces. nih.govresearchgate.net The structure of these complexes can range from necklace-like arrangements of surfactant micelles along the polymer chain to more compact, aggregated structures. nih.gov

Theoretical and Computational Chemistry Studies of Sodium Nonane 1 Sulfonate

Molecular Modeling of Surfactant Structure and Conformation

Molecular modeling is fundamental to understanding the structure-property relationships of surfactants. researchgate.net It encompasses a range of computational techniques used to represent and simulate the behavior of molecules. For sodium nonane-1-sulfonate, this involves creating a digital model of the molecule—a nonane (B91170) chain attached to a sulfonate headgroup with a sodium counterion—and studying its preferred shapes (conformations) and interactions with its environment. researchgate.net

Two primary approaches in molecular simulations are atomistic and coarse-grained models. nih.gov

Atomistic simulations , also known as all-atom (AA) simulations, represent every atom in the system as a distinct particle. researchgate.net This high level of detail allows for the accurate study of specific molecular interactions, such as hydrogen bonding and the precise conformation of the surfactant's alkyl tail and hydrophilic headgroup. researchgate.net Force fields like GAFF (General AMBER Force Field), CHARMM, and OPLS are commonly used to define the potential energy of the system based on the positions of all atoms. rsc.orgacs.org However, the computational cost of these simulations is high, limiting the time and length scales that can be practically studied. nih.gov

Coarse-grained (CG) simulations simplify the system by grouping several atoms into single "beads" or "superatoms". researchgate.netuni-konstanz.de For sodium nonane-1-sulfonate, the nonyl tail might be represented by a few beads, and the sulfonate headgroup and its counterion by another one or two. This reduction in the number of particles allows for simulations to run for much longer times and on larger systems, making it feasible to study large-scale phenomena like spontaneous micelle formation and phase behavior. nih.govresearchgate.net While less detailed, CG models are designed to reproduce key macroscopic and structural properties of the system. nih.gov

Table 1: Comparison of Atomistic and Coarse-Grained Simulation Methods

| Feature | Atomistic (All-Atom) Simulations | Coarse-Grained (CG) Simulations |

| Level of Detail | High: Every atom is explicitly represented. | Low: Groups of atoms are represented as single beads. researchgate.net |

| Computational Cost | High | Low to Moderate |

| Accessible Timescale | Nanoseconds (ns) to microseconds (µs) | Microseconds (µs) to milliseconds (ms) |

| Accessible Length Scale | Nanometers (nm) | Tens to hundreds of nanometers |

| Typical Applications | Detailed conformational analysis, solvation shell structure, specific intermolecular interactions. researchgate.net | Self-assembly, micellization, phase behavior, membrane interactions. researchgate.net |

| Force Fields | AMBER, CHARMM, OPLS, GROMOS. acs.org | MARTINI, SIRAH, Custom-parameterized force fields. |

Quantum mechanics (QM) methods are employed to achieve the highest level of accuracy in describing molecular properties. wikipedia.org Methods like Density Functional Theory (DFT) can be used to optimize the geometry of the sodium nonane-1-sulfonate molecule and to calculate its electron distribution. osti.gov This information is crucial for deriving accurate partial atomic charges, which are essential parameters in classical atomistic force fields. osti.gov

Furthermore, QM calculations can directly determine the interaction energies between molecules. For instance, the energy of interaction between two surfactant molecules, or between a surfactant molecule and a water molecule, can be computed. These high-accuracy energy calculations serve as benchmarks for refining and validating the parameters used in less computationally expensive classical force fields, ensuring that the simulations provide a realistic representation of the physical system. wikipedia.orgucmerced.edu

Molecular Dynamics Simulations of Micellization Processes

Molecular dynamics (MD) simulations are a cornerstone for studying the dynamic processes of surfactant aggregation. acs.orgmdpi.com By simulating the movement of surfactant molecules and solvent over time, MD provides a virtual microscope to observe how and why micelles form. acs.org

Starting from a random distribution of sodium nonane-1-sulfonate molecules in water, MD simulations can track their spontaneous self-assembly into spherical or other shaped aggregates once the concentration exceeds the critical micelle concentration (CMC). researchgate.netacs.org These simulations provide detailed information on:

Critical Micelle Concentration (CMC): By running simulations at various surfactant concentrations, the free monomer concentration can be monitored. The point at which it remains relatively constant with increasing total concentration corresponds to the CMC. acs.orgacs.org

Aggregation Number: The average number of surfactant molecules in a stable micelle can be directly counted from the simulation trajectories. mdpi.com